4-Amino-2,3-difluorobenzoic acid
Overview
Description
4-Amino-2,3-difluorobenzoic acid is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of benzoic acid, characterized by the presence of amino and difluoro substituents on the benzene ring
Mechanism of Action
Target of Action
Similar compounds are known to interact with aromatic amino acid hydroxylases .
Biochemical Pathways
It’s plausible that it could influence pathways involving its targets, such as those related to the metabolism of aromatic amino acids .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier .
Result of Action
Given its potential targets, it might influence the metabolism of aromatic amino acids and related biochemical processes .
Action Environment
The action of 4-Amino-2,3-difluorobenzoic acid could be influenced by various environmental factors. For instance, its stability might be affected by light, temperature, and atmospheric conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2,3-difluorobenzoic acid typically involves the fluorination of 4-amino benzoic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. The process often includes nitration, reduction, and subsequent fluorination steps. Catalysts and specific reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often leading to the formation of amides or other derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can engage in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products:
Amides: Formed through reactions with acyl chlorides.
Azo Compounds: Formed through diazonium coupling reactions.
Quinones: Formed through oxidation reactions.
Scientific Research Applications
4-Amino-2,3-difluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying electronic effects in aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
- 4-Amino-3-fluorobenzoic acid
- 2-Amino-4-fluorobenzoic acid
- 4-Amino-2,6-difluorobenzoic acid
Comparison: Compared to its analogs, 4-amino-2,3-difluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which can significantly alter its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity, making it a compound of particular interest for targeted applications.
Properties
IUPAC Name |
4-amino-2,3-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGORASPPURCGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376439 | |
Record name | 4-Amino-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-85-8 | |
Record name | 4-Amino-2,3-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194804-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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